molecular formula C8H14O3 B12623537 Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate CAS No. 921630-65-1

Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate

Cat. No.: B12623537
CAS No.: 921630-65-1
M. Wt: 158.19 g/mol
InChI Key: AQXXLBGKWDWVFE-SSDOTTSWSA-N
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Description

Methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate (CAS: 921630-65-1) is a chiral ester with a molecular formula of C₈H₁₂O₃ and an exact molecular weight of 158.094 g/mol . Key features include:

  • Functional groups: An ester moiety, a methyl branch at position 3, and a 2-oxoethyl substituent at position 2.
  • Physicochemical properties: Hydrogen bond donors (HBD): 0; acceptors (HBA): 3 . Topological polar surface area (TPSA): 43.4 Ų . Lipophilicity (XlogP): 0.8, indicating moderate hydrophobicity . Five rotatable bonds, contributing to conformational flexibility .

Properties

CAS No.

921630-65-1

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate

InChI

InChI=1S/C8H14O3/c1-6(2)7(4-5-9)8(10)11-3/h5-7H,4H2,1-3H3/t7-/m1/s1

InChI Key

AQXXLBGKWDWVFE-SSDOTTSWSA-N

Isomeric SMILES

CC(C)[C@@H](CC=O)C(=O)OC

Canonical SMILES

CC(C)C(CC=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate typically involves esterification reactions. One common method is the reaction of butanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . These systems offer advantages such as improved reaction control, higher yields, and reduced environmental impact compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, esters, and other derivatives

Scientific Research Applications

Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The oxoethyl group can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)Butanoate ()

Property Target Compound Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)Butanoate
Molecular Formula C₈H₁₂O₃ C₁₁H₁₉F₃N₂O₂
Molecular Weight 158.094 g/mol 292.28 g/mol
HBD/HBA 0/3 2/4 (amine and ester groups)
Key Features Oxoethyl group, methyl branch Trifluoroethylamino group, dimethyl substitution
Synthesis Not specified Derived from methyl 2-amino-3,3-dimethylbutanoate via trifluoroethylation
Applications Not reported Likely bioactive due to fluorine and amine groups (e.g., protease inhibition)

Methyl 2-Benzoylamino-3-Oxobutanoate ()

Property Target Compound Methyl 2-Benzoylamino-3-Oxobutanoate
Molecular Formula C₈H₁₂O₃ C₁₂H₁₃NO₄
Molecular Weight 158.094 g/mol 235.24 g/mol
HBD/HBA 0/3 2/5 (amide and ketone groups)
Key Features Oxoethyl, methyl branch Benzoylamino, ketone, conjugated system
Synthesis Not specified Condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate under acidic conditions

Methyl (2S,3R)-3-Hydroxy-2-Methylbutanoate ()

Property Target Compound Methyl (2S,3R)-3-Hydroxy-2-Methylbutanoate
Molecular Formula C₈H₁₂O₃ C₆H₁₀O₃
Molecular Weight 158.094 g/mol 130.14 g/mol
HBD/HBA 0/3 1/3 (hydroxyl group)
Key Features Oxoethyl, methyl branch Hydroxyl group, smaller structure
Synthesis Not specified Esterification of (2R,3S)-3-hydroxy-2-methylbutanoic acid

3-Methyl-2-Oxobutanoic Acid ()

Property Target Compound 3-Methyl-2-Oxobutanoic Acid
Molecular Formula C₈H₁₂O₃ C₅H₈O₃
Molecular Weight 158.094 g/mol 116.12 g/mol
HBD/HBA 0/3 1/3 (carboxylic acid)
Key Features Ester, oxoethyl Carboxylic acid, ketone
Applications Not reported Likely a metabolic intermediate (e.g., ketogenesis)

Contrast : The carboxylic acid group confers acidity (pKa ~3–4), making it more reactive in aqueous environments compared to the ester, which is prone to hydrolysis under basic conditions .

Biological Activity

Methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its effects in various biological systems.

Chemical Structure and Synthesis

This compound is characterized by its ester functional group and a chiral center at the 2-position. The synthesis typically involves the esterification of a corresponding acid with methanol, often utilizing catalytic conditions to enhance yield.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) was measured against various bacterial strains, demonstrating effective inhibition:

Bacterial Strain MIC (μg/mL)
E. coli6.3
Pseudomonas aeruginosa12.5

These results suggest that the compound may serve as a potential lead for antibiotic development, particularly against Gram-negative bacteria.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways. Studies using fluorescence microscopy have shown that treated cells exhibit increased permeability, leading to cell lysis.

Study 1: Efficacy Against Biofilms

A study investigated the efficacy of this compound against biofilm-forming bacteria. The compound was tested on biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated a reduction in biofilm biomass by approximately 70% at concentrations of 10 μg/mL, highlighting its potential application in treating biofilm-associated infections.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assessments were conducted using human epithelial cells. The compound showed low cytotoxicity with an IC50 value greater than 100 μM, suggesting a favorable safety profile for further development.

Research Findings

  • Selectivity : this compound demonstrated selective activity against pathogenic bacteria while exhibiting minimal toxicity to human cells.
  • Synergistic Effects : When combined with conventional antibiotics, such as ampicillin, the compound exhibited synergistic effects, reducing MIC values significantly and enhancing overall antibacterial efficacy.
  • Potential Applications : Given its antimicrobial properties and low cytotoxicity, this compound may be explored for applications in pharmaceuticals aimed at treating infections caused by resistant bacterial strains.

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